molecular formula C9H11ClN2O3S B11798453 5-Chloro-4-(pyrrolidin-1-yl)pyridine-3-sulfonic acid

5-Chloro-4-(pyrrolidin-1-yl)pyridine-3-sulfonic acid

Cat. No.: B11798453
M. Wt: 262.71 g/mol
InChI Key: LZNYVBRKMHNUFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-4-(pyrrolidin-1-yl)pyridine-3-sulfonic acid is a chemical compound that features a pyrrolidine ring attached to a pyridine ring, with a sulfonic acid group and a chlorine atom as substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-(pyrrolidin-1-yl)pyridine-3-sulfonic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amines and carbonyl compounds.

    Attachment to Pyridine Ring: The pyrrolidine ring is then attached to the pyridine ring through nucleophilic substitution reactions.

    Introduction of Sulfonic Acid Group: The sulfonic acid group is introduced via sulfonation reactions, often using reagents like sulfur trioxide or chlorosulfonic acid.

    Chlorination: The chlorine atom is introduced through chlorination reactions, typically using reagents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-(pyrrolidin-1-yl)pyridine-3-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridine ring and the sulfonic acid group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides.

Major Products

    Oxidation: Formation of sulfonic acid derivatives or pyridine N-oxides.

    Reduction: Formation of amine derivatives or dechlorinated products.

    Substitution: Formation of substituted pyridine or pyrrolidine derivatives.

Scientific Research Applications

5-Chloro-4-(pyrrolidin-1-yl)pyridine-3-sulfonic acid has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for designing new drugs, particularly those targeting neurological or inflammatory conditions.

    Materials Science: It can be used in the synthesis of advanced materials, such as polymers or nanomaterials, due to its unique structural features.

    Biological Studies: The compound can be used in studies involving enzyme inhibition or receptor binding, providing insights into biological pathways and mechanisms.

    Industrial Chemistry: It can be employed in the synthesis of specialty chemicals or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 5-Chloro-4-(pyrrolidin-1-yl)pyridine-3-sulfonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity through hydrophobic interactions, while the sulfonic acid group can participate in hydrogen bonding and electrostatic interactions. The chlorine atom may also contribute to the compound’s reactivity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    4-(Pyrrolidin-1-yl)pyridine: Lacks the sulfonic acid and chlorine substituents, resulting in different chemical properties and applications.

    5-Chloro-4-(morpholin-1-yl)pyridine-3-sulfonic acid: Similar structure but with a morpholine ring instead of pyrrolidine, leading to different biological activities.

    4-(Pyrrolidin-1-yl)benzenesulfonic acid:

Uniqueness

5-Chloro-4-(pyrrolidin-1-yl)pyridine-3-sulfonic acid is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of both the pyrrolidine ring and the sulfonic acid group allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C9H11ClN2O3S

Molecular Weight

262.71 g/mol

IUPAC Name

5-chloro-4-pyrrolidin-1-ylpyridine-3-sulfonic acid

InChI

InChI=1S/C9H11ClN2O3S/c10-7-5-11-6-8(16(13,14)15)9(7)12-3-1-2-4-12/h5-6H,1-4H2,(H,13,14,15)

InChI Key

LZNYVBRKMHNUFF-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=C(C=NC=C2S(=O)(=O)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.